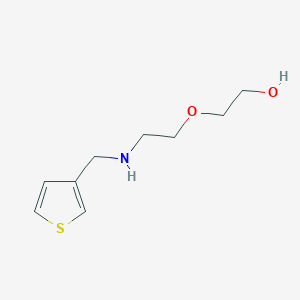

2-(2-((Thiophen-3-ylmethyl)amino)ethoxy)ethan-1-ol

Description

2-(2-((Thiophen-3-ylmethyl)amino)ethoxy)ethan-1-ol is an amino alcohol derivative featuring a thiophene ring substituted at the 3-position with a methylamino-ethoxyethanol chain.

Properties

Molecular Formula |

C9H15NO2S |

|---|---|

Molecular Weight |

201.29 g/mol |

IUPAC Name |

2-[2-(thiophen-3-ylmethylamino)ethoxy]ethanol |

InChI |

InChI=1S/C9H15NO2S/c11-3-5-12-4-2-10-7-9-1-6-13-8-9/h1,6,8,10-11H,2-5,7H2 |

InChI Key |

ACVXBFMXIYERNE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC=C1CNCCOCCO |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(2-((Thiophen-3-ylmethyl)amino)ethoxy)ethan-1-ol typically involves the reaction of thiophene-3-carbaldehyde with 2-(2-aminoethoxy)ethanol under specific conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures. Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

2-(2-((Thiophen-3-ylmethyl)amino)ethoxy)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2-((Thiophen-3-ylmethyl)amino)ethoxy)ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-((Thiophen-3-ylmethyl)amino)ethoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with biological macromolecules, such as proteins and nucleic acids, through π-π stacking and hydrogen bonding interactions . The aminoethoxyethanol chain can enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can modulate various cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Based Analogues

a. 2-(2-{[1-(3-Methylthiophen-2-yl)ethyl]amino}ethoxy)ethan-1-ol (CAS 1342002-56-5)

- Structural Difference: The thiophene ring is substituted at the 2-position with a methyl group and an ethylamino side chain, compared to the 3-position methylamino substitution in the target compound.

- Implications : Positional isomerism may alter electronic properties and binding interactions. The 2-methyl substitution could enhance steric hindrance, affecting reactivity or biological activity .

- Safety: No explicit hazard data are provided, but its precautionary statements suggest handling similar to the target compound .

b. Thiophene-Free Analogues: YTK-A76 (2-(2-((3,4-Bis(benzyloxy)benzyl)amino)ethoxy)ethan-1-ol)

Ethoxyethanol Backbone Variants

a. 2-(2-(2-Azidoethoxy)ethoxy)ethan-1-ol

- Structural Difference: An azide group replaces the amino-thiophene moiety.

- Applications : Azide functionality enables click chemistry applications (e.g., bioconjugation), contrasting with the target compound’s amine-driven reactivity .

b. 2-(2-(Methylamino)ethoxy)ethan-1-ol

- Structural Difference: Simplifies the amine group to methylamino, lacking the thiophene.

- Synthesis: Used in PROTAC development, highlighting the ethoxyethanol backbone’s versatility in drug design. The methyl group may enhance solubility relative to aromatic substituents .

c. 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5)

Functional Group Comparisons

Research Findings and Implications

- Synthetic Flexibility: The ethoxyethanol backbone is amenable to diverse functionalization (e.g., azides, benzyl-protected phenols, thiophenes), enabling tailored physicochemical properties .

- Thiophene vs. Benzene : Thiophene’s electron-rich nature may enhance binding to metal ions or biological targets compared to benzyl derivatives, though direct comparative data are lacking.

- Safety Considerations: Bulky substituents (e.g., tetramethylbutylphenoxy) correlate with increased toxicity, whereas thiophene derivatives may offer safer profiles .

Biological Activity

The compound 2-(2-((thiophen-3-ylmethyl)amino)ethoxy)ethan-1-ol , also known as a thiophene derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Thiophene and its derivatives are known for their diverse pharmacological properties, including anticancer, antioxidant, and antimicrobial effects. This article aims to summarize the biological activity of this compound, focusing on recent research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of 2-(2-((thiophen-3-ylmethyl)amino)ethoxy)ethan-1-ol is , with a molecular weight of approximately 199.27 g/mol. The presence of the thiophene ring contributes to its unique electronic properties that enhance its biological activity.

Biological Activity Overview

-

Antioxidant Activity :

- Several studies have demonstrated that thiophene derivatives exhibit significant antioxidant properties. For instance, compounds containing thiophene rings have shown high DPPH radical scavenging activity, which is indicative of their ability to neutralize free radicals .

- A comparative study indicated that some thiophene derivatives' antioxidant activities surpass those of standard antioxidants like butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) .

-

Anticancer Activity :

- Preliminary investigations have revealed that 2-(2-((thiophen-3-ylmethyl)amino)ethoxy)ethan-1-ol may possess anticancer properties. For example, related thiophene-based compounds have been screened against various cancer cell lines (e.g., HepG2, MCF7), showing promising results in inhibiting cell proliferation .

- The mechanism of action often involves the induction of apoptosis in cancer cells, mediated through various signaling pathways .

- Antimicrobial Activity :

Case Study 1: Antioxidant Efficacy

A study involving a series of thiophene derivatives demonstrated that the compound exhibited a DPPH scavenging activity comparable to ascorbic acid, suggesting strong antioxidant potential. The results indicated a concentration-dependent response, with significant activity observed at higher concentrations.

| Concentration (µM) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Case Study 2: Anticancer Screening

In another investigation, 2-(2-((thiophen-3-ylmethyl)amino)ethoxy)ethan-1-ol was tested against human breast cancer cells (MCF7). The compound exhibited an IC50 value of approximately 12 µM, indicating moderate cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 12 |

| HepG2 | 15 |

| SGC7901 | 18 |

Mechanistic Insights

The biological activities of thiophene derivatives are often attributed to their ability to interact with various biological targets. For instance:

- Antioxidant Mechanism : The electron-rich nature of the thiophene ring allows it to donate electrons and neutralize free radicals effectively.

- Anticancer Mechanism : Thiophene derivatives may induce apoptosis through the activation of caspases and modulation of signaling pathways such as p53 and NF-kB.

Q & A

Q. What methodologies are recommended for synthesizing 2-(2-((Thiophen-3-ylmethyl)amino)ethoxy)ethan-1-ol with high purity?

- Methodological Answer : A stepwise approach is advised:

- Step 1 : Protect the thiophene-3-methanol intermediate using tert-butyldimethylsilyl (TBDMS) chloride to prevent unwanted side reactions during amine coupling .

- Step 2 : React the protected intermediate with 2-(2-aminoethoxy)ethanol under Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) to form the ether linkage .

- Step 3 : Deprotect the TBDMS group using tetrabutylammonium fluoride (TBAF).

- Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) or column chromatography (silica gel, ethyl acetate/methanol 9:1) to isolate the final product .

- Key Metrics : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate) and confirm purity (>98%) using LC-MS (ESI+ mode, [M+H]+ expected at m/z 286.3) .

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Employ a multi-technique approach:

- Spectroscopy :

- 1H/13C NMR : Assign peaks for thiophene protons (δ 6.8–7.2 ppm), ethyleneoxy chain (δ 3.4–3.7 ppm), and hydroxyl group (δ 2.1 ppm, broad) .

- FT-IR : Confirm amine (N-H stretch ~3350 cm⁻¹) and hydroxyl (O-H stretch ~3300 cm⁻¹) groups .

- Computational Modeling : Use QSPR (Quantitative Structure-Property Relationship) to predict logP (~1.2) and aqueous solubility (~12 mg/mL) .

- Thermal Analysis : DSC to determine melting point (expected 85–90°C) and TGA for decomposition profile (>200°C) .

Q. Table 1: Key Physicochemical Properties

| Property | Method | Value/Range |

|---|---|---|

| Molecular Weight | HRMS | 285.35 g/mol |

| logP | QSPR Prediction | 1.2 ± 0.3 |

| Aqueous Solubility | Shake-Flask Method | 12 mg/mL (pH 7.4) |

| Melting Point | DSC | 85–90°C |

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- GHS Classification : Likely H315 (skin irritation) and H319 (eye irritation) based on structural analogs .

- PPE Requirements : Nitrile gloves, lab coat, and safety goggles. Use in a fume hood with local exhaust ventilation .

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste. Avoid aqueous washing to prevent environmental release .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic environments?

- Methodological Answer :

- Kinetic Analysis : Conduct pseudo-first-order reactions with benzyl chloride in acetonitrile. Monitor amine group reactivity via ¹H NMR (disappearance of δ 3.2 ppm peak) .

- Isotopic Labeling : Use ¹⁵N-labeled amine to track reaction pathways via LC-MS/MS .

- Computational Support : Perform DFT calculations (B3LYP/6-31G*) to model transition states and activation energies .

Q. What computational strategies are optimal for predicting biological activity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with cytochrome P450 2D6 (CYP2D6) to predict metabolic sites. Focus on thiophene and amine moieties as hotspots .

- MD Simulations : Run 100-ns simulations in GROMACS to assess membrane permeability (logP ~1.2 correlates with moderate blood-brain barrier penetration) .

- ADMET Prediction : Employ SwissADME to estimate hepatic clearance (high, due to CYP2D6 affinity) and hERG inhibition risk (low) .

Q. How can researchers resolve contradictions in reported solubility data?

- Methodological Answer :

- Multi-Solvent Testing : Use shake-flask method in buffers (pH 1–10) and biorelevant media (FaSSIF/FeSSIF) to account for pH-dependent ionization .

- Interlab Validation : Collaborate with ≥3 labs using standardized protocols (USP <1236>) to minimize variability .

- Statistical Analysis : Apply ANOVA to identify outliers and derive consensus values (e.g., 12 ± 2 mg/mL at pH 7.4) .

Q. What experimental designs assess environmental fate and ecotoxicity?

- Methodological Answer :

- OECD 301D Test : Measure biodegradability in activated sludge (>60% degradation in 28 days indicates low persistence) .

- Algae Toxicity (OECD 201) : Expose Raphidocelis subcapitata to 0.1–10 mg/L; calculate 72h-EC50 (expected >5 mg/L) .

- Bioaccumulation : Use radiolabeled ¹⁴C-compound in zebrafish; determine BCF (Bioconcentration Factor) via LC-MS .

Q. Table 2: Environmental Risk Assessment Framework

| Parameter | Test Method | Expected Outcome |

|---|---|---|

| Biodegradability | OECD 301D | >60% in 28 days |

| Algal Toxicity (72h-EC50) | OECD 201 | >5 mg/L |

| Bioaccumulation (BCF) | OECD 305 | <500 (low risk) |

Q. How should theoretical frameworks guide structure-activity relationship (SAR) studies?

- Methodological Answer :

- Hypothesis-Driven Design : Link the compound’s ether-amine-thiophene motif to serotonin receptor binding (5-HT3R) using ligand-based pharmacophore models .

- Data Integration : Combine QSAR (e.g., Hammett σ values for thiophene substituents) with experimental IC50 data from radioligand assays .

- Validation : Apply leave-one-out cross-validation (LOOCV) to ensure model robustness (R² > 0.8 acceptable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.